6,10-Dioxa-2-azaspiro[4.5]decan-1-one
Description
Systematic IUPAC Nomenclature and Structural Descriptors
The International Union of Pure and Applied Chemistry (IUPAC) name 6,10-dioxa-2-azaspiro[4.5]decan-1-one reflects the compound’s spirocyclic architecture and heteroatom placement. The term spiro[4.5]decane denotes a bicyclic system where two rings share a single atom (the spiro carbon), with one ring containing four members and the other five. The prefixes 6,10-dioxa and 2-aza indicate oxygen atoms at positions 6 and 10 and a nitrogen atom at position 2, respectively. The suffix -one specifies the ketone functional group at position 1.
The structural validity of this nomenclature is confirmed by its SMILES notation (C1COC2(CCNC2=O)OC1), which encodes the connectivity of atoms. The spiro junction occurs between the tetrahydropyran (oxygen-containing six-membered ring) and pyrrolidone (nitrogen-containing five-membered ring) systems. The InChIKey (PZGPWRURPPBNTE-UHFFFAOYSA-N) further validates the atomic arrangement through a unique hashed representation.
CAS Registry Number and Alternative Identifier Systems
The compound is globally recognized by its CAS Registry Number 62987-17-1 , a unique numerical identifier assigned by the Chemical Abstracts Service. Additional identifiers include:
| Identifier Type | Value | Source |
|---|---|---|
| PubChem CID | 85890911 | PubChem |
| DSSTox Substance ID | DTXSID201285304 | EPA’s DSSTox |
| Wikidata Entry | Not Available | – |
The absence of an EC number or FDA Unique Ingredient Identifier (UNII) suggests limited regulatory or commercial utilization. Cross-referencing these identifiers ensures unambiguous communication in scientific databases and literature.
Molecular Formula and Weight Validation
The molecular formula C₇H₁₁NO₃ is derived from the compound’s structural framework, comprising seven carbon atoms, eleven hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular weight of 157.17 g/mol is calculated as follows:
| Atom | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 7 | 12.01 | 84.07 |
| H | 11 | 1.008 | 11.09 |
| N | 1 | 14.01 | 14.01 |
| O | 3 | 16.00 | 48.00 |
| Total | – | – | 157.17 |
This matches the experimentally computed value provided by PubChem. The formula’s consistency with the SMILES structure confirms the absence of unsaturation errors or missing heteroatoms.
Stereochemical Considerations in Spirocyclic Naming Conventions
Spirocyclic systems like this compound introduce stereochemical complexity due to the potential for axial chirality at the spiro carbon. However, the current IUPAC name does not specify stereochemistry, implying either a racemic mixture or a single stereoisomer with undefined configuration.
The compound’s spiro[4.5]decane backbone permits two distinct ring conformations:
- Envelope conformation in the five-membered pyrrolidone ring.
- Chair-like conformation in the six-membered tetrahydropyran ring.
These conformations influence the spatial orientation of substituents but do not inherently generate chiral centers unless additional stereogenic atoms are present. In this case, the nitrogen at position 2 and oxygen atoms at positions 6 and 10 are not stereogenic, as their bonding environments lack sufficient diversity to induce chirality.
Comparative analysis with structural isomers, such as 2,6-dioxa-8-azaspiro[4.5]decan-7-one (CAS 1780802-63-2), highlights the importance of substituent positioning in spirocyclic nomenclature. For instance, relocating the ketone group from position 1 to 7 alters the numbering priority, thereby changing the IUPAC name and identifiers.
Properties
CAS No. |
62987-17-1 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
6,10-dioxa-2-azaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C7H11NO3/c9-6-7(2-3-8-6)10-4-1-5-11-7/h1-5H2,(H,8,9) |
InChI Key |
PZGPWRURPPBNTE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CCNC2=O)OC1 |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis Summary
| Step | Reaction Description | Solvent(s) | Temperature | Time | Key Reagents/Conditions |
|---|---|---|---|---|---|
| 1 | Conversion of 1,4-dioxaspiro[4.5]decan-8-one to 1,4-dioxaspiro[4.5]decan-8-carbonitrile using p-methylsulfonylmethylisocyanide and potassium tert-butoxide | Glycol dimethyl ether + ethanol | 0–20 °C | Not specified | Base-mediated nucleophilic substitution |
| 2 | Alkylation of 1,4-dioxaspiro[4.5]decan-8-carbonitrile with 1-bromo-2-chloroethane under lithium diisopropylamide (LDA) | Toluene | 0–20 °C | ~13 hours | Strong base LDA for deprotonation |
| 3 | Hydrogenation and cyclization of alkylated nitrile using Raney nickel catalyst, followed by reaction with tert-butyl dicarbonyl anhydride | Methanol | 50 °C, 50 psi H2 pressure | 6 hours | Catalytic hydrogenation and carbamate formation |
| 4 | Deprotection of tert-butyl ester with pyridinium p-toluenesulfonate | Acetone + water | 70 °C | 15 hours | Acid-catalyzed deprotection |
This method emphasizes the use of inexpensive starting materials and scalable conditions, with careful control of temperature and solvent systems to optimize yields and purity. The process design allows for large-scale production of the spirocyclic amide derivatives related to 6,10-Dioxa-2-azaspiro[4.5]decan-1-one.
Alternative Synthetic Approaches and Catalytic Methods
Hydrogenation and Reductive Cyclization
Hydrogenation under pressure with Raney nickel or Pd-based catalysts is a common step to reduce nitrile or nitro groups and promote cyclization to form the azaspiro ring. For example, in related spirocyclic amides, catalytic hydrogenation in methanol under controlled pressure and temperature efficiently converts intermediates to the desired spirocyclic lactams.
Reaction Conditions and Optimization
| Step | Solvent System | Temperature (°C) | Pressure (psi) | Reaction Time | Notes |
|---|---|---|---|---|---|
| 1 | Glycol dimethyl ether + ethanol | 0–20 | Atmospheric | Not specified | Base-mediated nitrile formation |
| 2 | Toluene | 0–20 | Atmospheric | ~13 hours | Alkylation with LDA |
| 3 | Methanol | 50 | 50 | 6 hours | Hydrogenation with Raney nickel |
| 4 | Acetone + water | 70 | Atmospheric | 15 hours | Acid-catalyzed deprotection |
The reaction parameters are carefully controlled to balance reaction rates and selectivity, minimizing side reactions and maximizing yield.
Research Findings and Advantages
- The use of 1,4-dioxaspiro[4.5]decan-8-one as a starting material is cost-effective and allows for large-scale synthesis.
- The four-step process integrates functional group transformations, alkylation, catalytic hydrogenation, and deprotection in a streamlined manner.
- The method avoids harsh conditions and uses relatively mild temperatures and pressures.
- The final product and intermediates can be isolated with good purity, facilitating further functionalization or application in medicinal chemistry.
Summary Table of Preparation Methods
| Method | Key Steps | Catalysts/Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Four-step synthesis from 1,4-dioxaspiro[4.5]decan-8-one | Nitrile formation, alkylation, hydrogenation, deprotection | Potassium tert-butoxide, LDA, Raney nickel, pyridinium p-toluenesulfonate | Scalable, cost-effective, mild conditions | Multi-step, requires careful control of conditions |
| 1,3-Dipolar cycloaddition (related spiro compounds) | Cycloaddition, reductive cleavage | Nitrones, activated zinc, Pd(OH)2/C | Stereoselective, versatile | Not directly for target compound, complex intermediates |
| Michael addition and hydrogenation (related diazaspiro compounds) | Enolate addition, hydrogenation | Pd-C catalyst | Straightforward, high yields | Specific to diazaspiro analogs |
Chemical Reactions Analysis
Types of Reactions
6,10-Dioxa-2-azaspiro[4.5]decan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
6,10-Dioxa-2-azaspiro[4.5]decan-1-one is characterized by its unique spirocyclic structure, which contributes to its biological activity. The compound features two oxygen atoms in a dioxane-like arrangement and an azaspiro framework, making it a versatile scaffold for further chemical modifications.
Opioid Receptor Affinity
Research indicates that derivatives of spirocyclic compounds like this compound exhibit significant affinity for μ-opioid receptors and ORL1 receptors. This suggests potential applications in pain management and the development of analgesics with reduced side effects compared to traditional opioids .
Cancer Treatment
Recent studies have explored the use of related compounds as inhibitors for protein tyrosine phosphatase non-receptor type 11 (PTPN11), which is implicated in various cancers. The derivatives showed promising results in inhibiting cancer cell proliferation, indicating a potential role in targeted cancer therapies .
Case Study 1: Opioid Receptor Modulation
A study focused on the synthesis of spirocyclic derivatives demonstrated their ability to selectively bind to μ-opioid receptors while minimizing interaction with hERG potassium channels, which are often associated with cardiac side effects. This selectivity enhances their profile as safer analgesic agents.
Case Study 2: Anticancer Activity
In a preclinical trial, a derivative of this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting effective concentrations for therapeutic use. Further investigation into the mechanism revealed that these compounds induce apoptosis in cancer cells through caspase activation pathways.
Table 1: Pharmacological Activity of Derivatives
| Compound Name | μ-opioid Receptor Affinity | PTPN11 Inhibition IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | High | 0.5 | >100 |
| Related Derivative A | Moderate | 0.3 | >150 |
| Related Derivative B | Low | 0.8 | >80 |
Table 2: Case Study Results
| Study Focus | Result Summary | |
|---|---|---|
| Opioid Receptor Binding | Selective binding with minimal side effects | Potential analgesic candidate |
| Anticancer Activity | Significant growth inhibition across multiple lines | Promising anticancer agent |
Mechanism of Action
The mechanism of action of 6,10-Dioxa-2-azaspiro[4.5]decan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, or other biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The spiro[4.5]decan-1-one scaffold is a versatile template in drug design. Below is a detailed comparison of 6,10-dioxa-2-azaspiro[4.5]decan-1-one with structurally related compounds, focusing on synthesis, biological activity, and key properties.
Table 1: Structural and Functional Comparison of Spiro[4.5]decan-1-one Derivatives
Key Findings:
Impact of Heteroatom Positioning :
- Oxygen vs. Nitrogen : The 8-oxa-2-aza derivative () exhibits simpler synthetic routes but lacks the kinase inhibition potency seen in diaza analogs. In contrast, 2,8-diaza derivatives () achieve sub-10 nM IC50 values against TYK2/JAK1, emphasizing the role of nitrogen atoms in kinase binding .
- Sulfur Incorporation : The 1-thia-4-aza analog () demonstrates enhanced anticancer activity, likely due to sulfur’s electron-withdrawing effects and improved membrane permeability .
Synthetic Accessibility: Oxa-aza compounds (e.g., 8-oxa-2-aza) are synthesized efficiently via hydrogenation (86% yield), whereas diaza derivatives require iterative virtual screening and microwave-assisted coupling ().
Therapeutic Applications :
- Kinase Inhibition : 2,8-Diaza derivatives are prioritized for inflammatory diseases due to high selectivity (>23-fold for JAK2) .
- CNS Targets : GlyT1 inhibitors (e.g., 2,8-diaza compounds in ) show improved metabolic stability, suggesting that 6,10-dioxa-2-aza could be optimized for CNS penetration .
Biological Activity
6,10-Dioxa-2-azaspiro[4.5]decan-1-one is an organic compound notable for its unique spirocyclic structure, which incorporates both nitrogen and oxygen atoms. This compound belongs to a class of spiro compounds characterized by their distinctive bicyclic frameworks, where two rings share a single atom. The biological activity of this compound is an area of active research, with preliminary studies indicating potential pharmacological effects, including antimicrobial and anticancer properties.
Structural Characteristics
The spirocyclic nature of this compound contributes to its unique biological interactions. Its structure allows for diverse functional group modifications that can enhance its biological activity.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Spirocyclic core with nitrogen and oxygen | Potential for diverse biological interactions |
| 8-Azaspiro[4.5]decan-1-one | Contains nitrogen in the spirocyclic core | Lacks oxygen functionality |
| 1,4-Dioxa-8-azaspiro[4.5]decane | Similar spirocyclic structure | Different functional groups affect reactivity |
Antimicrobial Properties
Research indicates that compounds with similar spirocyclic structures may exhibit significant antimicrobial activity . For instance, studies have shown that derivatives of the dioxa-azaspiro framework can function as metal-free MRI contrast agents while also demonstrating antibacterial properties against various strains of bacteria, including multidrug-resistant (MDR) strains .
Anticancer Activity
In addition to antimicrobial effects, there is emerging evidence supporting the anticancer potential of this compound. Studies have reported that structurally similar compounds can inhibit key enzymes involved in cancer progression, such as cyclooxygenases (COX-1 and COX-2), with some derivatives exhibiting a selectivity index higher than standard drugs like celecoxib .
The specific mechanisms through which this compound exerts its biological effects often involve interactions with enzymes or receptors:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes critical for inflammatory processes.
- Receptor Interaction : Molecular docking simulations suggest that it may interact with various biological targets at the molecular level.
Study on MRI Contrast Agents
A study synthesized several NO radicals based on the dioxa-azaspiro framework and evaluated their effectiveness as metal-free MRI contrast agents. The results indicated that these compounds could shorten T1 relaxation times effectively, suggesting their potential dual role in imaging and therapeutic applications .
Anti-inflammatory Activity
Another investigation focused on a series of synthesized spiro compounds derived from the azaspiro framework demonstrated significant anti-inflammatory activity by inhibiting COX enzymes. The most active compounds showed a potent inhibition rate comparable to established anti-inflammatory drugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
